molecular formula C18H21ClN2O2 B12744806 4-(1-Phenylethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride CAS No. 88799-60-4

4-(1-Phenylethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride

Cat. No.: B12744806
CAS No.: 88799-60-4
M. Wt: 332.8 g/mol
InChI Key: SGGNPJLXQNKWRN-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(1-phenylethyl)-2-propyl-, monohydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrido-oxazinone core, which is a fused ring system combining pyridine and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(1-phenylethyl)-2-propyl-, monohydrochloride typically involves multi-step organic reactions One common approach is to start with the formation of the pyrido-oxazinone core through a cyclization reaction This can be achieved by reacting a suitable pyridine derivative with an oxazine precursor under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(1-phenylethyl)-2-propyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(1-phenylethyl)-2-propyl-, monohydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one: The parent compound without the phenylethyl and propyl groups.

    4-(1-Phenylethyl)-2-propyl-1,4-oxazin-3-one: A similar compound with a different ring structure.

    Pyrido-oxazinone derivatives: Other derivatives with various substituents.

Uniqueness

The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(1-phenylethyl)-2-propyl-, monohydrochloride lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

CAS No.

88799-60-4

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

4-(1-phenylethyl)-2-propylpyrido[3,2-b][1,4]oxazin-3-one;hydrochloride

InChI

InChI=1S/C18H20N2O2.ClH/c1-3-8-16-18(21)20(13(2)14-9-5-4-6-10-14)17-15(22-16)11-7-12-19-17;/h4-7,9-13,16H,3,8H2,1-2H3;1H

InChI Key

SGGNPJLXQNKWRN-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C2=C(O1)C=CC=N2)C(C)C3=CC=CC=C3.Cl

Origin of Product

United States

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